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Compound of Interest

Compound Name:
2-(3-

Chlorophenoxy)ethanethioamide

CAS No.: 35370-95-7

Cat. No.: B1596884 Get Quote

This is a comprehensive Application Note and Protocol guide for the experimental use of 2-(3-
Chlorophenoxy)ethanethioamide, designed for researchers in dermatology, pharmacology,

and chemical biology.

Application Note: 2-(3-
Chlorophenoxy)ethanethioamide
Executive Summary
2-(3-Chlorophenoxy)ethanethioamide (CAS: 35370-95-7) is a synthetic thioamide derivative

structurally related to phenoxyacetic acids and thio-based tyrosinase inhibitors (e.g.,

phenylthiourea). Its primary experimental utility lies in the inhibition of metalloenzymes,

specifically copper-containing oxidases like tyrosinase.

This compound is increasingly investigated in dermatological research as a potential

depigmenting agent due to the thioamide moiety's ability to chelate copper ions (

) at the active site of tyrosinase, thereby blocking the rate-limiting step of melanogenesis.
Secondary applications include its use as a hydrogen sulfide (

) donor in redox biology and as a metabolic probe for thioamide-S-oxide formation.
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Tyrosinase Inhibition: Determination of

values against mushroom and mammalian tyrosinase.

Melanogenesis Modulation: Screening for depigmenting activity in B16F10 melanoma cells.

Mechanistic Toxicology: Investigation of thioamide-induced cytotoxicity and metabolic

activation (S-oxidation).

Chemical & Safety Profile
Property Specification

IUPAC Name 2-(3-chlorophenoxy)ethanethioamide

CAS Number 35370-95-7

Molecular Formula

Molecular Weight 201.67 g/mol

Solubility
DMSO (>20 mg/mL), Ethanol (Moderate), Water

(Low)

Stability
Hygroscopic; susceptible to hydrolysis in

acidic/basic aqueous solutions. Store at -20°C.

Critical Safety Warning: Thioamide derivatives (structurally similar to thioacetamide) can be

hepatotoxic and thyrotoxicin vivo due to metabolic activation by CYP450 enzymes (forming

reactive S-oxides).

Handling: Use exclusively in a fume hood. Wear nitrile gloves and eye protection.

Waste: Dispose of as hazardous sulfur-containing organic waste. Do not mix with strong

oxidizers.

Mechanism of Action
The experimental hypothesis for 2-(3-Chlorophenoxy)ethanethioamide centers on its

interaction with the binuclear copper active site of tyrosinase.
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Proposed Mechanism:

Direct Chelation: The sulfur atom of the thioamide group acts as a soft nucleophile,

coordinating with the copper ions (

and

) within the tyrosinase active site.

Competitive/Suicide Inhibition: This coordination prevents the binding of the natural substrate

(L-Tyrosine or L-DOPA), halting the conversion to DOPAquinone and subsequent melanin

polymer formation.

Redox Modulation: Thioamides may also reduce the oxidized form of the enzyme or

scavenge reactive quinones.
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Figure 1: Mechanism of tyrosinase inhibition via copper chelation by the thioamide moiety.

Experimental Protocols
Protocol A: Cell-Free Tyrosinase Inhibition Assay
Objective: To determine the

of 2-(3-Chlorophenoxy)ethanethioamide against mushroom tyrosinase.

Materials:

Mushroom Tyrosinase (lyophilized powder, ≥1000 units/mg).

Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).
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Buffer: 50 mM Phosphate Buffer (pH 6.8).

Test Compound: 2-(3-Chlorophenoxy)ethanethioamide (10 mM stock in DMSO).

Positive Control: Kojic Acid or Phenylthiourea (PTU).

Procedure:

Preparation:

Dissolve enzyme in phosphate buffer to 100 units/mL. Keep on ice.

Prepare 2.5 mM L-DOPA solution in phosphate buffer (freshly made, protect from light).

Prepare serial dilutions of the test compound in buffer (range: 0.1 µM to 1000 µM). Ensure

final DMSO concentration < 1%.

Assay Setup (96-well plate):

Blank: 140 µL Buffer + 20 µL Test Compound (to correct for compound absorbance).

Control: 140 µL Buffer + 20 µL Solvent (DMSO) + 40 µL Enzyme.

Test: 140 µL Buffer + 20 µL Test Compound + 40 µL Enzyme.

Incubation: Incubate plate at 25°C for 10 minutes to allow enzyme-inhibitor interaction.

Reaction Trigger: Add 40 µL of L-DOPA substrate to all wells.

Measurement: Immediately measure absorbance at 475 nm (dopachrome formation) in

kinetic mode every 30 seconds for 10-15 minutes.

Analysis: Calculate the slope (reaction rate) for the linear portion of the curve.

% Inhibition =

.

Plot % Inhibition vs. Log[Concentration] to derive
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.

Protocol B: Intracellular Melanin Quantification (B16F10
Cells)
Objective: To assess the compound's ability to depigment viable melanoma cells and verify cell

permeability.

Materials:

B16F10 Mouse Melanoma cells.

Media: DMEM + 10% FBS + 1% Pen/Strep.

Stimulant:

-MSH (alpha-melanocyte stimulating hormone) (Optional, to induce melanogenesis).

Lysis Buffer: 1N NaOH containing 10% DMSO.

Procedure:

Seeding: Seed B16F10 cells at

cells/well in a 6-well plate. Incubate for 24h.

Treatment: Replace media with fresh media containing:

Vehicle Control (0.1% DMSO).

Test Compound (3 concentrations, e.g., 10, 25, 50 µM).

Positive Control (Kojic Acid, 200 µM).

Optional: Add 100 nM

-MSH to stimulate pigmentation.

Incubation: Incubate for 72 hours. Observe cell morphology daily.
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Harvesting:

Wash cells 2x with PBS.

Trypsinize and count cells (for normalization).

Pellet cells (1000 rpm, 5 min). The pellet should appear black/brown in controls and lighter

in treated samples.

Lysis & Solubilization: Resuspend cell pellet in 200 µL of 1N NaOH (with 10% DMSO). Heat

at 80°C for 1 hour to solubilize melanin.

Quantification: Transfer to a 96-well plate and measure absorbance at 405 nm.

Normalization: Express data as "Melanin Content per Cell" or "% of Control".

Protocol C: Cytotoxicity Screening (MTT/CCK-8 Assay)
Critical Step: You must verify that depigmentation is not due to cell death.

Procedure:

Seed B16F10 cells (

/well) in 96-well plates.

Treat with the same concentration range used in Protocol B for 72 hours.

Add MTT reagent (0.5 mg/mL) and incubate for 3-4 hours.

Solubilize formazan crystals with DMSO.

Measure absorbance at 570 nm.

Criteria: A valid depigmenting agent must show >80% cell viability at the effective

concentration (

for melanin).
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Experimental Workflow Diagram
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Figure 2: Step-by-step workflow for validating the compound's depigmenting activity.

Data Presentation Template
Use the following table structure to report your findings:

Compound
Conc.[1][2]
(µM)

Tyrosinase
Inhibition (%)

Cell Viability
(%)

Melanin
Content (% of
Ctrl)

Control (DMSO) - 0.0 ± 1.2 100.0 ± 2.1 100.0 ± 3.5

Kojic Acid (Pos) 200 65.4 ± 2.3 95.2 ± 1.8 45.3 ± 4.1

2-(3-Cl-

Phenoxy)...
10 [Data] [Data] [Data]

2-(3-Cl-

Phenoxy)...
50 [Data] [Data] [Data]

2-(3-Cl-

Phenoxy)...
100 [Data] [Data] [Data]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-(3-Chlorophenoxy)ethanethioamide | C8H8ClNOS | CID 2743553 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. rheniumshop.co.il [rheniumshop.co.il]
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ethanethioamide-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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